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  • Risedronate
    • Cat. No.:
    • B001250
    • CAS No.:
    • 105462-24-6
    • Molecular Formula:
    • C7H11NO7P2
    • Molecular Weight:
    • 283.11 g/mol
    Description
    Risedronic acid is a member of pyridines.
    Risedronic acid is a third generation bisphosphonate that is used for the treatment of some forms of osteoperosis and Paget's disease. It functions by preventing reso...
  • Gfnanzimvaiwhm-mgvprkgpsa-
    • Cat. No.:
    • B000434
    • CAS No.:
    • 124-94-7
    • Molecular Formula:
    • C21H27FO6
    • Molecular Weight:
    • 394.4 g/mol
    Description
    Triamcinolone is a C21-steroid hormone that is 1,4-pregnadiene-3,20-dione carrying four hydroxy substituents at positions 11beta, 16alpha, 17alpha and 21 as well as a fluoro substituent at position 9. Used in th...
  • Calcium atorvastatin
    • Cat. No.:
    • B001150
    • CAS No.:
    • 134523-03-8
    • Molecular Formula:
    • C33H35CaFN2O5
    • Molecular Weight:
    • 598.7 g/mol
    Description
    Atorvastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of atorvastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
    Atorvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.
    Atorvastatin is a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. Atorvastatin also increases the number of LDL receptors on hepatic cell surfaces to enhance uptake and catabolism of LDL and reduces LDL production and the number of LDL particles. This agent lowers plasma cholesterol and lipoprotein levels and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04)
    ATORVASTATIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 14 approved and 106 investigational indications.
    Atorvastatin (Lipitor) is a member of the drug class known as statins. It is used for lowering cholesterol. Atorvastatin is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-determining enzyme in cholesterol biosynthesis via the mevalonate pathway. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate. Atorvastatin acts primarily in the liver. Decreased hepatic cholesterol levels increases hepatic uptake of cholesterol and reduces plasma cholesterol levels.
    A pyrrole and heptanoic acid derivative, HYDROXYMETHYLGLUTARYL-COA REDUCTASE INHIBITOR (statin), and ANTICHOLESTEREMIC AGENT that is used to reduce serum levels of LDL-CHOLESTEROL;  APOLIPOPROTEIN B;  and TRIGLYCERIDES. It is used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS, and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors.
    See also: Fluvastatin (related);  Atorvastatin Calcium (has salt form);  Atorvastatin Sodium (active moiety of)."> Atorvastatin is a dihydroxy monocarboxylic acid that is a member of the drug class known as statins, used primarily for lowering blood cholesterol and for preventing cardiovascular diseases. It has a role as an ...
  • Thiouracil
    • Cat. No.:
    • B001096
    • CAS No.:
    • 141-90-2
    • Molecular Formula:
    • C4H4N2OS
    • Molecular Weight:
    • 128.15 g/mol
    Description
    Thiouracil can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
    Thiouracil is a nucleobase analogue that is uracil in which the oxo group at C-2 is...
  • Nitenpyram
    • Cat. No.:
    • B000241
    • CAS No.:
    • 150824-47-8
    • Molecular Formula:
    • C11H15ClN4O2
    • Molecular Weight:
    • 270.71 g/mol
    Description
    Nitenpyram is a C-nitro compound consisting of 2-nitroethene-1,1-diamine where one of the nitrogens bears ethyl and (6-chloro-3-pyridinyl)methyl while the other nitrogen carries a methyl group. It has a role as ...
  • Otilonium Bromide
    • Cat. No.:
    • B000480
    • CAS No.:
    • 26095-59-0
    • Molecular Formula:
    • C29H43BrN2O4
    • Molecular Weight:
    • 563.6 g/mol
    Description
    OTILONIUM BROMIDE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
  • Oxybutynin
    • Cat. No.:
    • B001027
    • CAS No.:
    • 5633-20-5
    • Molecular Formula:
    • C22H31NO3
    • Molecular Weight:
    • 357.5 g/mol
    Description
    Oxybutynin is a racemate comprising equimolar amounts of (R)-oxybutynin and esoxybutynin. An antispasmodic used for the treatment of overactive bladder. It has a role as a muscarinic antagonist, a muscle relaxan...
  • 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9...
    • Cat. No.:
    • B001214
    • CAS No.:
    • 57852-57-0
    • Molecular Formula:
    • C26H27NO9
    • Molecular Weight:
    • 497.5 g/mol
    Description
    Idarubicin Hydrochloride can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
    Idarubicin hydrochloride is an anthracycline.
    Idarub...
  • Sulbactam
    • Cat. No.:
    • B001307
    • CAS No.:
    • 68373-14-8
    • Molecular Formula:
    • C8H11NO5S
    • Molecular Weight:
    • 233.24 g/mol
    Description
    Sulbactam is a member of penicillanic acids. It is a conjugate acid of a sulbactam(1-).
    Sulbactam is a beta (β)-lactamase inhibitor and a derivative of the basic penicillin nucleus. When given in combination ...
  • Phenformin Hydrochloride
    • Cat. No.:
    • B000975
    • CAS No.:
    • 834-28-6
    • Molecular Formula:
    • C10H15N5.ClH
      C10H16ClN5
    • Molecular Weight:
    • 241.72 g/mol
    Description
    Phenformin hydrochloride appears as white solid or powder. Formerly used as an anti-diabetic drug. Toxic (causes lactic acidosis.
    Phenformin Hydrochloride is the hydrochloride salt form of phenformin, an agen...